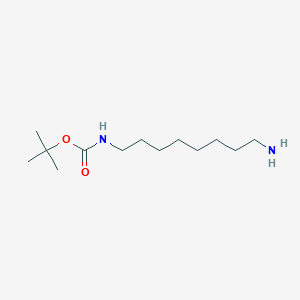
Tert-butyl (8-aminooctyl)carbamate
Overview
Description
Tert-butyl (8-aminooctyl)carbamate is an alkane chain with terminal amine and Boc-protected amino groups . It can be used as a PROTAC linker in the synthesis of PROTACs . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .
Synthesis Analysis
The synthesis of Tert-butyl (8-aminooctyl)carbamate involves the use of it as a PROTAC linker . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .Molecular Structure Analysis
The molecular formula of Tert-butyl (8-aminooctyl)carbamate is C13H28N2O2 . The InChI code is 1S/C13H28N2O2/c1-13(2,3)17-12(16)15-11-9-7-5-4-6-8-10-14/h4-11,14H2,1-3H3,(H,15,16) . The molecular weight is 244.37 g/mol .Chemical Reactions Analysis
Tert-butyl (8-aminooctyl)carbamate can be used as a PROTAC linker in the synthesis of PROTACs . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde), etc .Physical And Chemical Properties Analysis
The molecular weight of Tert-butyl (8-aminooctyl)carbamate is 244.37 g/mol . It has a molecular formula of C13H28N2O2 . The InChI code is 1S/C13H28N2O2/c1-13(2,3)17-12(16)15-11-9-7-5-4-6-8-10-14/h4-11,14H2,1-3H3,(H,15,16) .Scientific Research Applications
- Ullmann-Type N-Arylation of Amides, Carbamates, and Azoles
- Scientific Field : Organic Chemistry
- Summary of Application : Tert-butyl (8-aminooctyl)carbamate is used in the Ullmann-type N-arylation of amides, carbamates, and azoles . This reaction is a powerful tool for the preparation of nitrogen-containing compounds, which are important in biological, pharmaceutical, and material sciences .
- Methods of Application : The reaction is facilitated by a Cu/ligand system and occurs under mild conditions (90-110°C). The reaction is compatible with diverse aryl/heteroaryl iodides, giving highly substituted pyridine, indole, or indazole rings .
- Results or Outcomes : The method offers an attractive alternative to existing protocols because it proceeds in aqueous media, occurs at or near ambient temperature, and provides the N-arylated products in good-to-high yields .
-
Synthesis of Carbamates
- Scientific Field : Organic Chemistry
- Summary of Application : Tert-butyl (8-aminooctyl)carbamate can be used in the synthesis of carbamates . Carbamates are organic compounds derived from carbamic acid and find wide use in a variety of fields such as medicine, agriculture, and materials .
- Methods of Application : The synthesis of carbamates involves a three-component coupling of amines, carbon dioxide, and halides. This process is facilitated by cesium carbonate and TBAI, offering mild reaction conditions and short reaction times .
- Results or Outcomes : This method avoids N-alkylation of the amine and overalkylation of the carbamate. In addition, chiral substrates were resistant to racemization .
-
Palladium-Catalyzed Synthesis of N-Boc-Protected Anilines
- Scientific Field : Organic Chemistry
- Summary of Application : Tert-butyl (8-aminooctyl)carbamate is used in the palladium-catalyzed synthesis of N-Boc-protected anilines . These compounds are important intermediates in the synthesis of a variety of organic compounds .
- Methods of Application : The specific methods of application are not detailed in the sources, but typically, palladium-catalyzed reactions involve the use of a palladium catalyst, often in combination with a suitable ligand .
- Results or Outcomes : The outcomes of these reactions are N-Boc-protected anilines, which can be used as intermediates in further synthetic transformations .
-
Synthesis of Tetrasubstituted Pyrroles
- Scientific Field : Organic Chemistry
- Summary of Application : Tert-butyl (8-aminooctyl)carbamate is used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . Pyrroles are a class of organic compounds that are widely used in pharmaceuticals and natural product synthesis .
- Methods of Application : The specific methods of application are not detailed in the sources, but typically, the synthesis of pyrroles involves the reaction of amines with carbonyl compounds .
- Results or Outcomes : The outcomes of these reactions are tetrasubstituted pyrroles, which can be further functionalized for use in a variety of applications .
-
Copper-Catalyzed Cross-Coupling Reaction
- Scientific Field : Organic Chemistry
- Summary of Application : Tert-butyl (8-aminooctyl)carbamate is used in a copper-catalyzed cross-coupling reaction of amines with alkoxycarbonyl radicals generated from carbazates . This reaction provides carbamates under mild conditions .
- Methods of Application : The reaction is facilitated by a copper catalyst and occurs under mild conditions .
- Results or Outcomes : This environmentally friendly approach is compatible with a wide range of amines, including aromatic/aliphatic and primary/secondary substrates .
Safety And Hazards
The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is associated with skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .
Future Directions
properties
IUPAC Name |
tert-butyl N-(8-aminooctyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2O2/c1-13(2,3)17-12(16)15-11-9-7-5-4-6-8-10-14/h4-11,14H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHVGNKIRNVBPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (8-aminooctyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(S)-2-Amino-3-[4-(phenylmethoxy)phenyl]-1-propanol](/img/structure/B113114.png)
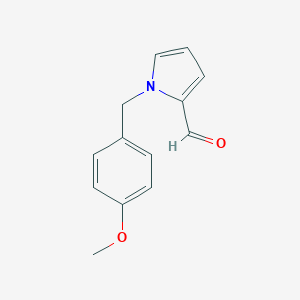
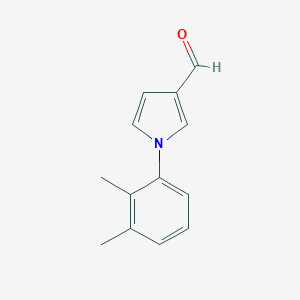
![2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B113124.png)
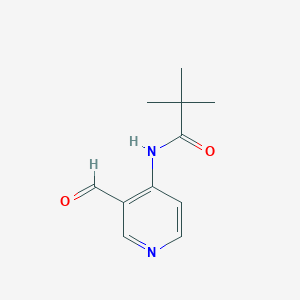
![N-(4-[1,3]Dioxolan-2-yl-pyridin-3-yl)-2,2-dimethyl-propionamide](/img/structure/B113127.png)
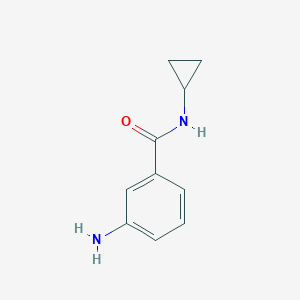
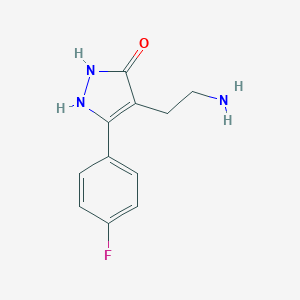
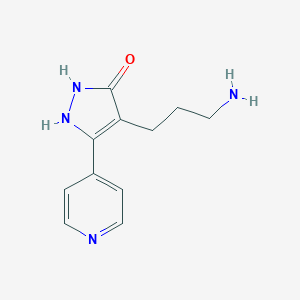
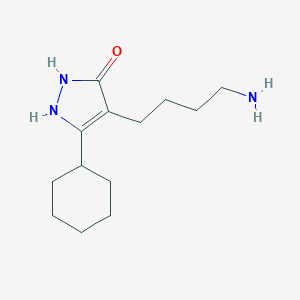
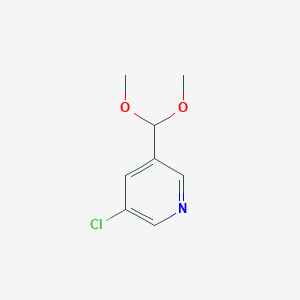
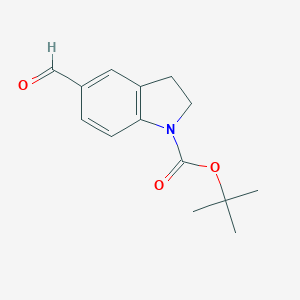
![2-(4-Bromophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B113150.png)
![6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B113151.png)